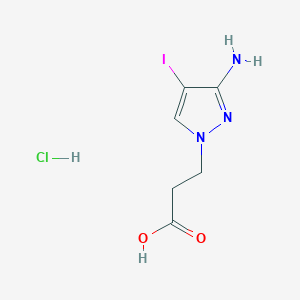![molecular formula C15H14F3N7 B12233671 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12233671.png)
2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Addition: The addition of atoms or groups to double or triple bonds, often using catalysts or specific reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine-4-carbonitrile include other pyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific trifluoromethyl and piperazine substituents, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C15H14F3N7 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H14F3N7/c1-10-8-12(15(16,17)18)23-14(21-10)25-6-4-24(5-7-25)13-20-3-2-11(9-19)22-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
DWGKQGGARKFIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,5-dimethyl-N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12233593.png)
![3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12233594.png)

![6-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12233606.png)

![4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12233614.png)
![1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12233618.png)
![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12233634.png)
![6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12233642.png)
![1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B12233646.png)
![4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B12233648.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine](/img/structure/B12233655.png)
![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12233661.png)
